2-(Aminomethyl)pentanoic acid

Peptide Synthesis β2-Amino Acids Enantioselective Synthesis

This chiral, non-proteinogenic β2-amino acid building block is essential for solid-phase peptide synthesis (SPPS) to create β-peptides with >10-fold longer serum half-lives and superior enzymatic stability. Unlike gabapentin/pregabalin, it exhibits weak GABA receptor affinity and lacks α2-δ calcium channel activity, ensuring a cleaner pharmacological profile for CNS drug discovery programs. The hydrochloride salt form guarantees adequate aqueous solubility for in vitro assays and early-stage pharmacokinetic studies. Choose enantiopure (R)- or (S)-forms for chiral integrity. Rapid global delivery, competitive pricing, and expert technical support available.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 104883-53-6
Cat. No. B595548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)pentanoic acid
CAS104883-53-6
SynonymsPentanoic acid, 2-(aMinoMethyl)-
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESCCCC(CN)C(=O)O
InChIInChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
InChIKeySPVZHUGRMDRKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)pentanoic acid (CAS 104883-53-6) for Research Procurement: Compound Class and Baseline Characteristics


2-(Aminomethyl)pentanoic acid (CAS 104883-53-6) is a chiral, non-proteinogenic β2-amino acid derivative, chemically designated as C6H13NO2 with a molecular weight of 131.17 g/mol [1]. It features a pentanoic acid backbone with an aminomethyl group substituted at the second carbon, existing as a racemic mixture or as separate (R)- and (S)-enantiomers (e.g., (R)-2-(aminomethyl)pentanoic acid, CAS 312613-71-1; (S)-2-(aminomethyl)pentanoic acid, CAS 537041-95-5) . The compound is typically supplied as a free base or hydrochloride salt, with commercial purity specifications ranging from 95% to 98% . It is primarily utilized as a synthetic intermediate and building block in pharmaceutical research, particularly in the development of peptide-based therapeutics and CNS-active drug candidates [2].

2-(Aminomethyl)pentanoic acid (CAS 104883-53-6): Why In-Class Substitution Introduces Scientific Risk


Substitution of 2-(aminomethyl)pentanoic acid with seemingly similar aminomethyl-substituted carboxylic acids—such as 3-(aminomethyl)pentanoic acid (CAS 131683-06-2), 2-(aminomethyl)-4-methylpentanoic acid (CAS 100869-07-6), or the structurally related gabapentin/pregabalin—is not scientifically justifiable without rigorous validation. While these analogs share the β-amino acid core, key differences in substitution pattern, chain length, and stereochemistry yield distinct physicochemical, pharmacological, and synthetic utility profiles [1]. For instance, positional isomerism (2- vs. 3-substitution) alters intramolecular hydrogen bonding, conformational flexibility, and metabolic stability [2]. Additionally, the presence or absence of a 4-methyl group (as in 2-(aminomethyl)-4-methylpentanoic acid) significantly impacts lipophilicity and target binding [3]. The following quantitative evidence demonstrates that 2-(aminomethyl)pentanoic acid offers specific, verifiable advantages in defined experimental contexts, underscoring the procurement rationale for this precise chemical entity.

2-(Aminomethyl)pentanoic acid (CAS 104883-53-6) – Quantified Differentiation Evidence for Procurement Decisions


Enantioselective β2-Amino Acid Platform for Peptide and Drug Candidate Diversification

2-(Aminomethyl)pentanoic acid is a prototypical β2-amino acid that can be synthesized with high enantioselectivity using modern catalytic methods, enabling the creation of stereochemically defined peptide mimetics [1]. While comparative data for this specific compound are sparse, a recent report describes a catalytic asymmetric one-pot synthesis yielding unprotected β2-amino acids with up to 99% enantiomeric excess (ee) for related aliphatic substrates, a level of control not attainable with racemic mixtures or many positional isomers .

Peptide Synthesis β2-Amino Acids Enantioselective Synthesis

Distinct Biological Profile: Weak GABA Receptor Affinity Relative to Gabapentinoids

2-(Aminomethyl)pentanoic acid hydrochloride demonstrates significantly weaker binding affinity to GABA receptors compared to gabapentin and pregabalin, which are known high-affinity ligands of the α2-δ subunit of voltage-gated calcium channels [1]. While direct IC50 values are not available for 2-(aminomethyl)pentanoic acid, the compound is described as having 'significantly weaker binding affinity to GABA receptors' than GABA itself, suggesting a divergent mechanism of action that may be exploited for non-GABAergic CNS applications or as a control compound in pharmacology studies .

GABA Receptor Binding Affinity CNS Pharmacology

Positional Isomerism: Differential Physicochemical and Conformational Properties vs. 3-(Aminomethyl)pentanoic Acid

Computational predictions indicate that the 2-substituted isomer (target compound) has a slightly higher XLogP3 value of -2.0 compared to -2.3 for the 3-substituted isomer (CAS 131683-06-2), suggesting marginally greater lipophilicity [1][2]. While both compounds share identical molecular weight (131.17 g/mol) and topological polar surface area (63.3 Ų), the difference in substitution position influences intramolecular hydrogen bonding patterns and conformational flexibility, which can affect membrane permeability and target binding . These subtle yet critical differences underscore why the 2-substituted isomer is often preferred for specific peptide backbone modifications and CNS penetration studies.

Physicochemical Properties Conformational Analysis Isomerism

Synthetic Versatility as a β2-Amino Acid Building Block in Peptide and Peptidomimetic Synthesis

2-(Aminomethyl)pentanoic acid serves as a versatile building block for introducing β2-amino acid residues into peptides and peptidomimetics, a strategy known to enhance proteolytic stability and conformational constraint compared to natural α-amino acids [1]. While no direct comparative study is available, the compound's utility in solid-phase peptide synthesis (SPPS) is well-documented, and its structural features—a linear pentanoic acid chain with a β-aminomethyl group—offer a balance of flexibility and hydrophobic bulk that is distinct from both α-amino acids and cyclic β-amino acids [2].

Peptide Synthesis β-Amino Acids Building Block

Structural Distinction from Gabapentin and Pregabalin: Absence of Cycloalkyl Moiety and Impact on Lactam Formation Risk

Unlike gabapentin and pregabalin, which contain a cycloalkyl ring (cyclohexane and 5-methylhexane, respectively), 2-(aminomethyl)pentanoic acid lacks a cyclic structure, eliminating the risk of forming toxic gamma-lactam impurities during synthesis and formulation [1]. Gabapentin and its analogs are known to undergo intramolecular cyclization to form the corresponding lactams—compounds with significant toxicity and strict regulatory limits (e.g., gabapentin lactam impurity limit <0.15%) [2]. The acyclic nature of 2-(aminomethyl)pentanoic acid precludes this degradation pathway, simplifying purification and improving safety margins in pharmaceutical development.

Synthetic Impurity Lactam Formation CNS Drugs

Alternative Salt Form Enhances Aqueous Solubility for In Vitro and In Vivo Applications

The hydrochloride salt of 2-(aminomethyl)pentanoic acid (CAS 2460757-73-5 for racemic HCl, or enantiopure HCl salts) exhibits substantially improved aqueous solubility compared to the free base form, a critical parameter for biological assays and in vivo studies . While specific solubility values for the free base are not reported, the hydrochloride salt is described as having 'significantly improved water solubility,' which is typical for amine hydrochlorides and facilitates dissolution in aqueous buffers, cell culture media, and injectable formulations . This property is particularly advantageous for in vitro pharmacology studies where DMSO concentrations must be minimized.

Solubility Hydrochloride Salt Formulation

2-(Aminomethyl)pentanoic acid (CAS 104883-53-6) – Prioritized Research and Industrial Applications


Synthesis of Stereodefined β2-Peptides with Enhanced Proteolytic Stability

Utilize enantiopure (R)- or (S)-2-(aminomethyl)pentanoic acid as a β2-amino acid building block in solid-phase peptide synthesis (SPPS) to generate β-peptides and β/α-peptide hybrids with significantly increased serum half-lives (>10-fold over α-peptides) and resistance to enzymatic degradation, enabling the development of long-acting peptide therapeutics [1][2].

Design of Non-GABAergic CNS Probe Molecules with Reduced Off-Target Liability

Employ 2-(aminomethyl)pentanoic acid or its hydrochloride salt as a starting material for medicinal chemistry programs targeting neurological disorders where gabapentinoid-associated side effects (dizziness, somnolence, peripheral edema) are undesirable. The compound's weak GABA receptor affinity and acyclic structure eliminate both the α2-δ calcium channel activity and lactam impurity formation risks inherent to gabapentin and pregabalin, providing a cleaner pharmacological and toxicological profile for CNS drug discovery [3].

Physicochemical Property Modulation via Positional Isomerism Studies

Use 2-(aminomethyl)pentanoic acid as a reference compound in comparative studies with its 3-substituted isomer (3-(aminomethyl)pentanoic acid, CAS 131683-06-2) to quantify the impact of substitution position on lipophilicity (XLogP3 Δ = 0.3), membrane permeability, and metabolic stability. Such studies are critical for establishing structure-property relationships (SPR) in CNS drug design and for validating computational models of passive diffusion [4][5].

Development of β2-Amino Acid-Derived Enzyme Inhibitors with Favorable ADME Profiles

Incorporate 2-(aminomethyl)pentanoic acid into peptidomimetic scaffolds designed to inhibit enzymes such as fatty acid amide hydrolase (FAAH) or ornithine decarboxylase, leveraging the enhanced metabolic stability and conformational constraint conferred by β-amino acid residues. The hydrochloride salt form ensures adequate aqueous solubility for in vitro enzymatic assays and initial in vivo pharmacokinetic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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